molecular formula C27H18N2O3 B11695507 (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11695507
M. Wt: 418.4 g/mol
InChI Key: LSYSKJZFAQBVAQ-XQNSMLJCSA-N
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Description

(3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C27H18N2O3 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H18N2O3

Molecular Weight

418.4 g/mol

IUPAC Name

(3E)-1-naphthalen-2-yl-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H18N2O3/c30-27-23(16-19-10-13-24(14-11-19)29(31)32)18-26(21-7-2-1-3-8-21)28(27)25-15-12-20-6-4-5-9-22(20)17-25/h1-18H/b23-16+

InChI Key

LSYSKJZFAQBVAQ-XQNSMLJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Biological Activity

The compound (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one (CAS Number: 328999-17-3) is a member of the dihydropyrrole family, which has garnered interest for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

PropertyValue
Molecular FormulaC27H18N2O3
Molecular Weight418.4 g/mol
StructureStructure

Research indicates that compounds within the dihydropyrrole class, including (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Studies

  • Breast Cancer Cells :
    • A study demonstrated that related pyrrolidinone derivatives significantly decreased the viability of MDA-MB-231 breast cancer cells. The most active compound in this context had an EC50 value of 7.3 ± 0.4 μM .
    • Compounds with similar structures showed a complete disruption of colony growth at concentrations as low as 1 μM, indicating strong potential for therapeutic application against aggressive cancer types .
  • Pancreatic Cancer Cells :
    • In another investigation, pyrrolidinone derivatives were tested against Panc-1 pancreatic cancer spheroids. The results indicated that certain derivatives effectively inhibited spheroid growth and reduced cell viability significantly .

Comparative Analysis

A comparative study of various substituted pyrrolidinones revealed that those with nitro and chloro substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. This suggests that specific functional groups play a critical role in determining biological activity.

Evaluation Against Pathogens

The antibacterial potential of (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has been explored in various studies. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

The proposed mechanism for its antibacterial activity includes disruption of bacterial cell membranes and interference with essential enzymatic processes within the bacteria . Such actions can lead to increased permeability and ultimately cell lysis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can dramatically influence both the potency and specificity of action against target cells.

Key Findings

  • Substituent Effects :
    • The presence of electron-withdrawing groups like nitro enhances the lipophilicity and reactivity of the compound, improving its interaction with biological targets.
    • Conversely, electron-donating groups may reduce activity by destabilizing reactive intermediates formed during biological interactions.
  • Synthesis Variability :
    • Different synthetic routes yield variations in purity and yield, affecting biological testing outcomes. Optimization of synthesis conditions is recommended to ensure consistent results across studies.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been synthesized and evaluated for their potential antibacterial and antifungal activities. For instance, related compounds containing the pyrrolidine core have demonstrated significant efficacy against various microbial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CCandida albicans64 µg/mL

Materials Science

In materials science, the compound's ability to form stable complexes with metal ions has been investigated. Such complexes can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The naphthalene moiety enhances light absorption properties, while the nitro group can facilitate electron transfer processes .

Table 2: Photophysical Properties of Metal Complexes

Metal IonEmission Wavelength (nm)Quantum Yield (%)
Copper(II)53025
Zinc(II)59030
Nickel(II)61020

Biological Probes

The compound has also been utilized as a biological probe to study enzyme interactions and cellular processes. Its structural features allow it to selectively bind to target proteins, providing insights into enzyme kinetics and mechanisms of action. This application is particularly relevant in cancer research, where understanding protein interactions is crucial for drug development .

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one were synthesized and evaluated for antimicrobial activity. The study revealed that modifications at the phenyl ring significantly influenced the compounds' efficacy against gram-positive and gram-negative bacteria.

Case Study 2: Photophysical Characterization

Research involving the synthesis of metal complexes with this compound highlighted its potential in optoelectronic applications. The study demonstrated that the introduction of different metal ions altered the emission properties, suggesting pathways for optimizing materials for OLEDs.

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